N-Nitroso-N-methylurethane

Description

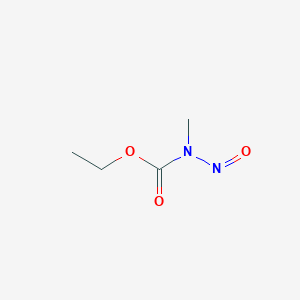

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methyl-N-nitrosocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBWLYZCDDYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021472 | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.133 at 20 °C/4 °C | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to pink oil, Light colored liquid | |

CAS No. |

615-53-2 | |

| Record name | N-NITROSO-N-METHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosourethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylnitrosocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GDM4803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-methylurethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Foreword: Understanding a Potent Biological Tool

An In-depth Technical Guide to N-Nitroso-N-methylurethane (CAS: 615-53-2)

This compound (NMUN), also known as ethyl N-methyl-N-nitrosocarbamate, is a molecule of significant interest in the realms of oncology, toxicology, and synthetic chemistry. While its historical application as a precursor for diazomethane synthesis has been largely superseded by safer alternatives, its utility as a potent, direct-acting carcinogen in experimental models remains unparalleled.[1][2][3] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core properties, mechanisms, applications, and critical safety protocols associated with NMUN. Our narrative moves beyond simple data recitation to explain the causality behind its chemical behavior and biological effects, providing a framework for its responsible and effective use in a research setting.

Core Physicochemical & Stability Profile

A foundational understanding of NMUN begins with its physical and chemical properties. It is a yellow to pink, oily liquid characterized by a sweet odor.[4] Its stability is a critical handling parameter; the compound is sensitive to light, heat, and pH.[4] Spontaneous and potentially explosive decomposition can occur upon heating, particularly if stored above 15°C.[4]

This inherent instability is most pronounced in aqueous solutions, where its decomposition is highly pH-dependent. As the pH becomes more alkaline, the rate of hydrolysis increases dramatically, a property directly linked to its primary chemical application and biological mechanism of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 615-53-2 | [1][4] |

| IUPAC Name | Ethyl N-methyl-N-nitrosocarbamate | [4] |

| Molecular Formula | C₄H₈N₂O₃ | [4][5] |

| Molecular Weight | 132.12 g/mol | [4][6] |

| Appearance | Yellow to pink liquid; Solid | [4] |

| Boiling Point | 62-64 °C at 12 mmHg | [4] |

| Density | 1.133 g/cm³ at 20°C | [4] |

| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol | [6][7] |

| RCRA Waste No. | U178 | [4][5] |

Table 2: pH-Dependent Aqueous Stability of NMUN at 20°C

| pH | Half-life (hours) | Source |

| 6.0 | 120 | [4] |

| 7.0 | 80 | [4] |

| 8.0 | 17.5 | [4] |

| 9.0 | 0.9 | [4] |

Decomposition Chemistry: The Generation of Diazomethane

The utility of NMUN in organic synthesis stems from its controlled decomposition under basic conditions to generate diazomethane, a valuable but hazardous methylating agent. This reaction is typically performed by treating NMUN with a base, such as potassium hydroxide, in an organic solvent like ether.

The causality is straightforward: the base abstracts a proton, initiating a cascade that eliminates ethanol and carbon dioxide, ultimately releasing the highly reactive diazomethane gas. Although effective, the extreme toxicity and explosive nature of both NMUN and diazomethane have led to the development of safer alternatives, such as Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

References

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound CAS#: 615-53-2 [amp.chemicalbook.com]

- 7. N-Methyl-N-nitrosourethane | 615-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

N-Nitroso-N-methylurethane chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Nitroso-N-methylurethane

This guide provides a comprehensive technical overview of this compound (NMU), a compound of significant interest in chemical synthesis and toxicology. As a potent alkylating agent and a historical precursor to diazomethane, a thorough understanding of its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the mechanisms of its biological activity, and the self-validating protocols required for its safe handling.

Introduction: Identity and Significance

This compound, with the CAS Number 615-53-2, is the ethyl ester of methylnitroso-carbamic acid.[1][2] Historically, it was a key laboratory reagent for the synthesis of diazomethane, a versatile methylating agent.[2] However, due to its extreme toxicity and instability, its use has been largely superseded by safer alternatives. Today, its primary relevance is as a research chemical, particularly in the study of carcinogenesis, owing to its potent ability to induce cancer in animal models.[1][2] Its study provides critical insights into the mechanisms of chemical-induced mutagenesis and oncogenesis.

Chemical Structure and Identification

The structure of this compound features a nitroso group attached to a nitrogen atom, which is also bonded to a methyl group and a urethane functional group. This specific arrangement is responsible for its characteristic reactivity.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically encountered as a yellow to pink or orange liquid with a sweet odor.[1] Its physical state can also be described as a solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | ethyl N-methyl-N-nitrosocarbamate | PubChem[1] |

| CAS Number | 615-53-2 | PubChem[1] |

| Molecular Formula | C₄H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 132.12 g/mol | PubChem[1] |

| Appearance | Yellow to pink liquid; Solid | PubChem[1] |

| Odor | Sweet | PubChem[1] |

| Density | 1.133 g/cm³ at 20°C | PubChem[1] |

| Boiling Point | 62-64°C at 12 mmHg; 70°C at 27 mmHg | PubChem[1] |

| Vapor Pressure | 1.18 mm Hg at 25°C | PubChem[1] |

| Water Solubility | 36.99 g/L at 24°C | ChemicalBook[3] |

| Refractive Index | 1.43632 at 20°C/D | PubChem[1] |

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the lability of the N-nitroso group, which makes it both a useful reagent and a hazardous substance.

Stability and Storage

This compound is an unstable compound.[1] It is sensitive to light, and spontaneous decomposition can occur, particularly upon heating.[1] For this reason, it must be stored under refrigeration (0-10°C) and inert gas.[4] It is critical to note that it may become explosive if stored above 15°C.[1] Its stability in aqueous solutions is highly pH-dependent, with rapid decomposition occurring under alkaline conditions.[1] The reported half-lives at 20°C illustrate this instability:

-

pH 6.0: 120 hours

-

pH 7.0: 80 hours

-

pH 8.0: 17.5 hours

-

pH 9.0: 0.9 hours[1]

Generation of Diazomethane

The most significant reaction of this compound is its decomposition in the presence of a strong base, such as potassium hydroxide (KOH), to generate diazomethane (CH₂N₂). This reaction was a classical method for preparing diazomethane for laboratory use.

Causality of the Reaction: The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urethane. This is the key step that leads to the collapse of the molecule. The subsequent rearrangement and elimination are driven by the formation of highly stable products like nitrogen gas (in the subsequent reaction of diazomethane) and carbonate. The process is exothermic and produces a toxic, explosive gas (diazomethane), necessitating extreme caution.

Figure 2: Workflow for Diazomethane generation from this compound.

Experimental Protocol: In Situ Generation of Diazomethane (Illustrative)

This protocol is provided for educational purposes to illustrate the chemical principles. Due to the extreme hazards, this procedure has been replaced by safer alternatives (e.g., using Diazald®). This experiment should not be performed without extensive safety reviews and appropriate engineering controls.

-

Glassware and Setup: A two-neck, round-bottom flask equipped with a dropping funnel and a condenser is required. All glass joints must be fire-polished and smooth to prevent grinding, which could initiate a detonation of diazomethane. No ground glass joints should be used. The receiving flask for the diazomethane-ether solution must be cooled in an ice bath.

-

Reagents: A solution of this compound in diethyl ether is placed in the dropping funnel. A concentrated aqueous solution of potassium hydroxide is placed in the reaction flask.

-

Reaction: The reaction flask is gently warmed in a water bath to approximately 60-70°C. The this compound solution is added dropwise from the funnel.

-

Causality: The slow, dropwise addition is critical to control the rate of the exothermic reaction and the evolution of the gaseous diazomethane product. The warming provides the activation energy but must be carefully controlled to prevent uncontrolled decomposition.

-

-

Distillation: As diazomethane forms, it co-distills with the ether solvent. The condenser cools the vapor, and the yellow diazomethane-ether solution collects in the chilled receiving flask.

-

Causality: Co-distillation immediately removes the explosive product from the reaction mixture, preventing the buildup of a dangerous concentration. The ice bath keeps the collected solution cold to enhance stability.

-

-

Neutralization: The resulting diazomethane solution is typically used immediately for subsequent reactions, such as the esterification of carboxylic acids.

Toxicology and Carcinogenicity: The Alkylating Mechanism

This compound is recognized as a potent carcinogen.[1][5] It is listed by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to cause cancer.[2] Its toxicity is not due to the intact molecule but to its decomposition products.

Mechanism of Action: In biological systems, this compound can decompose to form a highly reactive electrophilic species, a methyldiazonium ion (CH₃N₂⁺) or a related methyl cation equivalent. This electrophile readily attacks nucleophilic sites on biological macromolecules, most significantly the bases within DNA.[1]

The primary mode of DNA damage is methylation.[1] The main reaction product is 7-methylguanine, with other adducts like 3-methyladenine also being formed.[1] Methylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing with thymine instead of cytosine during DNA replication. If not repaired by cellular machinery, this results in a G:C to A:T transition mutation, a permanent alteration of the genetic code that can lead to the initiation of cancer.

Figure 3: Carcinogenic mechanism of this compound via DNA alkylation.

Safety, Handling, and Disposal

Given its instability and high toxicity, this compound must be handled with extreme caution as a carcinogen.[1][4]

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A designated lab coat, preferably disposable, should be used.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of the volatile and toxic compound.[4]

Handling and Storage

-

Store refrigerated (0-10°C) in a tightly closed container under an inert atmosphere.[4]

-

Do not handle until all safety precautions have been read and understood.[4]

-

Do not eat, drink, or smoke in the work area.[4]

Spill and Emergency Response

-

Spill: Evacuate the area. Eliminate all ignition sources. Do not touch spilled material unless wearing appropriate PPE.[1] Absorb with an inert material and collect in a sealed container for hazardous waste disposal.

-

Exposure:

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Chemical inactivation procedures, similar to those for other nitrosamides, may involve treatment with a sodium thiosulfate solution under basic conditions, but this must be validated and performed by trained personnel.

References

- 1. This compound | C4H8N2O3 | CID 12001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. This compound CAS#: 615-53-2 [amp.chemicalbook.com]

- 4. N-Methyl-N-nitrosourethane | 615-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound: a potent carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of N-Nitroso-N-methylurethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of N-Nitroso-N-methylurethane (NMU), a potent alkylating agent widely utilized in experimental oncology and toxicology. Moving beyond a superficial summary, this document delves into the chemical intricacies of NMU's activation, its interaction with cellular macromolecules, and the subsequent biological sequelae that define its role as a powerful carcinogen and mutagen. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively leverage NMU in preclinical research and to understand the broader implications of exposure to N-nitroso compounds.

I. The Chemical Identity and Activation of a Potent Alkylating Agent

This compound, also known as N-Methyl-N-nitrosourea (MNU), is a small, highly reactive molecule with the chemical formula C₂H₅N₃O₂.[1] Its notoriety in the scientific community stems from its robust ability to induce tumors in a wide range of tissues in laboratory animals, making it an invaluable tool for modeling human cancers.[2] The carcinogenic and mutagenic properties of NMU are intrinsically linked to its function as a direct-acting alkylating agent.[2]

A point of clarification is often needed regarding its activation. While many carcinogens require metabolic activation by enzymes such as the cytochrome P450 system, NMU is considered a direct-acting agent because it can spontaneously decompose under physiological conditions to form a highly reactive electrophile.[2][3] This decomposition does not strictly require enzymatic catalysis, rendering it reactive in a variety of biological contexts.[3] However, it is noteworthy that some studies suggest that cytochrome P450 enzymes can be involved in the metabolism of N-nitrosoureas, which may influence their biological activity in specific tissues.

The critical step in NMU's mechanism of action is its decomposition to the methyldiazonium ion (CH₃N₂⁺), the ultimate methylating species.[2][3] This process is initiated by the deprotonation of the carbamoyl group under physiological pH.[3]

Caption: Spontaneous decomposition of NMU to the reactive methyldiazonium ion.

II. The Molecular Scars: DNA Alkylation and Adduct Formation

The highly electrophilic methyldiazonium ion readily attacks nucleophilic sites on cellular macromolecules, with DNA being the most critical target for its mutagenic and carcinogenic effects. The transfer of a methyl group to DNA bases results in the formation of various DNA adducts.

The most extensively studied and arguably most significant of these is O⁶-methylguanine (O⁶-meG) .[4] This adduct is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[5] The persistence of O⁶-meG in DNA is a critical determinant of the carcinogenic potential of NMU.

Beyond O⁶-meG, NMU can methylate other sites on DNA bases, leading to a spectrum of adducts, including:

-

7-methylguanine (7-meG)

-

3-methyladenine (3-meA)

-

O⁴-methylthymine (O⁴-meT)

-

Phosphate-triesters

While 7-meG is often the most abundant adduct, it is generally considered less mutagenic than O⁶-meG. However, 3-meA can be cytotoxic as it can block DNA replication. The formation of these various adducts creates a complex landscape of DNA damage that the cell must address.

III. The Cellular Response to NMU-Induced Damage: A Battle for Genomic Integrity

The introduction of DNA adducts by NMU triggers a complex and multifaceted cellular response aimed at mitigating the damage and preserving genomic stability. This response encompasses DNA repair mechanisms, cell cycle checkpoints, and, in cases of overwhelming damage, programmed cell death (apoptosis).

A. DNA Repair: The First Line of Defense

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary mechanism for repairing O⁶-meG is through the action of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly transfers the methyl group from O⁶-meG to one of its own cysteine residues in a stoichiometric, "suicide" reaction. The activity of MGMT is therefore a critical factor in determining cellular sensitivity to NMU.

Other DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) , are involved in the removal of other methylated bases.

B. Cell Cycle Checkpoints and Apoptosis: Guardians of Genomic Fidelity

When DNA damage is extensive, the cell activates cell cycle checkpoints to halt proliferation and provide time for repair. Key players in this process are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[6] These kinases are activated in response to DNA damage and initiate signaling cascades that lead to the phosphorylation and activation of downstream effectors, such as Chk1 and Chk2, which in turn regulate cell cycle progression.[7]

If the DNA damage is irreparable, the cell may initiate apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

C. Perturbation of Cellular Signaling Pathways

NMU has been shown to modulate various intracellular signaling pathways, contributing to its carcinogenic effects. One notable example is the Nuclear Factor-kappa B (NF-κB) pathway . Studies have demonstrated that NMU can increase the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[4]

Caption: Cellular response pathways to NMU-induced DNA damage.

IV. Experimental Protocols: Harnessing NMU in Research

The consistent and potent carcinogenic activity of NMU has made it a cornerstone of in vivo and in vitro cancer research.

A. In Vivo Carcinogenesis Model: Induction of Mammary Tumors in Rats

This protocol outlines a standard procedure for inducing mammary tumors in female rats, a widely used model for studying breast cancer.

Materials:

-

This compound (NMU)

-

0.9% NaCl solution, acidified to pH 5.0 with acetic acid

-

Female Sprague-Dawley or Wistar-Furth rats (50-60 days old)

-

Sterile syringes and needles

Procedure:

-

Preparation of NMU Solution: Immediately before use, dissolve NMU in the acidified 0.9% NaCl solution to a final concentration of 10 mg/mL. NMU is unstable in aqueous solutions, so fresh preparation is critical.

-

Animal Dosing: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.

-

Tumor Monitoring: Palpate the rats weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor.

-

Endpoint: The experiment can be terminated at a predetermined time point, or when tumors reach a specific size, in accordance with institutional animal care and use guidelines.

Quantitative Data from NMU-Induced Mammary Carcinogenesis in Rats:

| Rat Strain | NMU Dose (mg/kg) | Tumor Incidence (%) | Average Tumor Latency (days) |

| Sprague-Dawley | 50 | ~100 | 86 |

| BUF/N | 50 | 89 | 77 |

| F344 | 50 | 89 | 94 |

Data compiled from various studies. Latency can vary based on experimental conditions.[8]

B. In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of NMU on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

NMU

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

NMU Treatment: Prepare serial dilutions of NMU in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NMU).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of NMU that inhibits cell growth by 50%).

IC₅₀ Values of NMU in Cancer Cell Lines:

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| HeLa S3 | Cervical Cancer | > 100 |

IC₅₀ values can vary significantly depending on the cell line and experimental conditions.[8]

Caption: General experimental workflows for in vivo and in vitro studies with NMU.

V. Conclusion: A Versatile Tool for Mechanistic Insights

This compound remains an indispensable tool in cancer research. Its well-characterized mechanism of action, centered on its ability to directly alkylate DNA and induce mutagenic lesions, provides a robust platform for investigating the fundamental processes of carcinogenesis. By understanding the intricacies of its chemical activation, its interaction with DNA, and the subsequent cellular responses, researchers can more effectively design and interpret experiments aimed at elucidating the molecular drivers of cancer and developing novel therapeutic and preventative strategies. This guide serves as a foundational resource for both seasoned investigators and those new to the field, fostering a deeper appreciation for the complex interplay between chemical carcinogens and cellular systems.

VI. References

-

Histological analysis of low dose NMU effects in the rat mammary gland. PubMed Central. --INVALID-LINK--

-

Parameters of NMU-induced mammary tumors in rats of the different diet... - ResearchGate. --INVALID-LINK--

-

ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats - Oxford Academic. --INVALID-LINK--

-

NMU-induced mammary carcinogenesis in female rats is influenced by repeated psychoemotional stress - PubMed. --INVALID-LINK--

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. --INVALID-LINK--

-

N-Nitroso-N-methylurea - Wikipedia. --INVALID-LINK--

-

Detection of adducts arising from human exposure to N-nitroso compounds - PubMed - NIH. --INVALID-LINK--

-

Incidence of palpable tumors as a function of time after NMU injection. - ResearchGate. --INVALID-LINK--

-

N-Nitroso-N-methylurea | Carcinogen Agent | MedChemExpress. --INVALID-LINK--

-

N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem. --INVALID-LINK--

-

How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - AURA. --INVALID-LINK--

-

Double-stranded DNA showing the sites of DNA adduct formation including... - ResearchGate. --INVALID-LINK--

-

N-Nitroso-N-methylurea - Wikipedia. --INVALID-LINK--

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. --INVALID-LINK--

-

Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed. --INVALID-LINK--

-

Methods for the Detection of DNA Adducts | Request PDF - ResearchGate. --INVALID-LINK--

-

N-Nitroso-n-methylurea | EPA. --INVALID-LINK--

-

ATM acts downstream of ATR in the DNA damage response signalling of bystander cells. --INVALID-LINK--

-

DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed. --INVALID-LINK--

-

Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - MDPI. --INVALID-LINK--

-

DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice i - bioRxiv. --INVALID-LINK--

-

Methods for the Detection of DNA Adducts | Springer Nature Experiments. --INVALID-LINK--

-

N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research - Benchchem. --INVALID-LINK--

-

N-Nitroso-N-methylurea - MedchemExpress.com. --INVALID-LINK--

-

DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC - NIH. --INVALID-LINK--

-

ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - NIH. --INVALID-LINK--

-

The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed. --INVALID-LINK--

-

Formation of N-nitroso-N-methylurea in various samples of smoked/dried fish, fish sauce, seafoods, and ethnic fermented/pickled vegetables following incubation with nitrite under acidic conditions - PubMed. --INVALID-LINK--

-

Ataxia-telangiectasia mutated (ATM)-dependent activation of ATR occurs through phosphorylation of TopBP1 by ATM - PubMed. --INVALID-LINK--

References

- 1. Detection of adducts arising from human exposure to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 6. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mutagenic Potential of N-Nitroso-N-methylurethane (NMUT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-N-methylurethane (NMUT), also known as N-Methyl-N-nitrosourethane, is a potent alkylating agent recognized for its significant mutagenic and carcinogenic properties. This technical guide provides a comprehensive analysis of the core mechanisms driving NMUT's genotoxicity, outlines field-proven methodologies for its assessment, and discusses the cellular responses to the DNA damage it induces. NMUT serves as a classic model compound in genetic toxicology for understanding how chemical structure translates to mutagenic activity. Its primary mode of action involves the generation of a reactive methyldiazonium ion, which readily methylates DNA nucleobases. The formation of specific adducts, particularly O⁶-methylguanine (O⁶-meG), is a critical initiating event for the G:C to A:T transition mutations that characterize its mutagenic signature. Understanding the mutagenic potential of NMUT and related N-nitroso compounds is crucial for risk assessment and ensuring the safety of pharmaceuticals and other chemical products.

Section 1: The Chemistry of a Pro-Mutagen: Activation and Reactivity

This compound (CAS No. 615-53-2) is an N-nitroso compound that, unlike some nitrosamines, does not require cytochrome P450-mediated enzymatic bioactivation to exert its mutagenic effects.[1][2] Its genotoxicity stems from its inherent chemical instability under physiological conditions.

NMUT undergoes spontaneous decomposition, a process that can be catalyzed by esterases, to yield a highly reactive electrophilic intermediate. This decomposition pathway generates the methyldiazonium ion (CH₃N₂⁺), the ultimate alkylating species responsible for its interaction with biological macromolecules like DNA.[3][4] The reactivity of this ion makes NMUT a direct-acting mutagen, capable of inducing genetic alterations without prior metabolic processing.[3]

Metabolic Activation Pathway

The conversion of NMUT to its ultimate mutagenic form is a critical process. The following diagram illustrates this spontaneous decomposition pathway.

References

N-Nitroso-N-methylurethane historical research applications

An In-Depth Technical Guide to the Historical Research Applications of N-Nitroso-N-methylurethane

Introduction: A Versatile and Potent Tool of Discovery

This compound (NMU), a seemingly unassuming pale yellow solid, holds a significant place in the annals of chemical and biomedical research. For decades, this potent N-nitroso compound served as a cornerstone reagent in three distinct but critical areas: as a powerful and reliable carcinogen for creating animal models of cancer, as a direct-acting mutagen for studying genetic damage, and as a convenient precursor for the synthesis of diazomethane, an exceptionally useful methylating agent.

This guide provides a technical overview of the historical applications of NMU, delving into the mechanistic principles that made it so valuable to researchers. It explores the experimental causality behind its use, details foundational protocols, and examines the profound safety concerns that ultimately led to its replacement by safer alternatives. For the modern researcher, understanding the legacy of NMU is to understand the bedrock upon which many current practices in oncology, genetic toxicology, and synthetic chemistry were built.

Chapter 1: A Foundational Tool in Experimental Carcinogenesis

The most prominent historical application of NMU was its use as a chemical carcinogen to induce tumors in laboratory animals. Its reliability and organ-specific effects made it an invaluable tool for studying the initiation and progression of cancer.[1][2][3]

Mechanism of Action: The Alkylating Assault on DNA

This compound is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its carcinogenic effects.[1][4][5] Upon exposure to physiological conditions, it undergoes spontaneous decomposition to form a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate readily attacks nucleophilic sites on cellular macromolecules, most critically, the bases within DNA.[4]

The primary carcinogenic lesion is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine.[6] This adduct is highly mutagenic because during DNA replication, it incorrectly pairs with thymine instead of cytosine. If this mispairing is not corrected by cellular DNA repair mechanisms, it leads to a permanent G:C to A:T transition mutation in the next round of replication.[7] The accumulation of such mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of malignant transformation.[5]

Caption: Mechanism of NMU-induced DNA mutation.

Pioneering Animal Models of Cancer

Historically, NMU was extensively used to induce organ-specific tumors in various species, including rats, mice, and hamsters, providing critical models for studying cancer biology and testing therapeutic strategies.[1][6] Depending on the route of administration, dose, and animal strain, NMU could reliably induce tumors in specific tissues:

-

Mammary Glands: Intravenous or intraperitoneal injection in young female rats (e.g., Sprague-Dawley) is a classic model for hormone-dependent breast cancer.[3][5]

-

Stomach and Intestine: Intragastric administration has been used to model gastrointestinal cancers.[2][6]

-

Nervous System: Administration could lead to tumors of the brain, spinal cord, and peripheral nerves.[2][8]

-

Other Tissues: Tumors in the liver, kidneys, and skin have also been reported.[6][8]

Data Presentation: Carcinogenicity of NMU in Animal Models

The following table summarizes representative data from historical studies on NMU-induced carcinogenesis.

| Animal Model | Route of Administration | Typical Dose | Primary Tumor Site | Tumor Incidence | Reference |

| Sprague-Dawley Rat | Intravenous (IV) | 50 mg/kg | Mammary Gland | 73-89% | [3][5] |

| Syrian Golden Hamster | Intraperitoneal (IP) | 30 mg/kg | Forestomach | ~53% | [6][9] |

| Wistar Rat | Intragastric | 100 mg/kg | Stomach | High | [2] |

Experimental Protocol: Induction of Mammary Carcinomas in Rats

This protocol is a historical representation and must be adapted to modern ethical and safety standards. Handling of NMU requires extreme caution in a certified facility.[10][11]

-

Animal Selection: Use female Sprague-Dawley rats, typically 50 days of age, as this is a period of high susceptibility for mammary carcinogenesis.[3][5]

-

NMU Solution Preparation: Perform all steps in a certified chemical fume hood.[10] Weigh this compound powder using appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and eye protection.[10][11] Dissolve NMU in a sterile 0.9% saline solution, acidified slightly with acetic acid to enhance stability, to a final concentration of 10 mg/mL. Prepare the solution immediately before use.

-

Administration: Administer a single dose of 50 mg/kg body weight via intravenous (IV) injection into the tail vein.

-

Monitoring: Palpate the animals weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor. Monitor the overall health and body weight of the animals.

-

Endpoint: Tumors typically appear within 70-100 days post-injection.[3] The experiment is terminated when tumors reach a predetermined size or if the animal shows signs of distress, in accordance with institutional animal care guidelines.

-

Tissue Analysis: At necropsy, tumors and other relevant tissues are collected for histopathological analysis to confirm the diagnosis of adenocarcinoma.

Chapter 2: Elucidating Mutagenesis with NMU

As a direct-acting mutagen, NMU was a valuable tool for early genetic toxicology research. Its ability to induce mutations without the need for metabolic activation allowed for clearer studies of DNA damage and repair mechanisms.[1][4] Its well-defined mutational signature—primarily AT:GC transitions—provided a specific endpoint for assessing genetic damage.[7] While modern research often uses a battery of tests, the principles learned from studying compounds like NMU remain foundational.

Experimental Workflow: Assessing Chemical Mutagenicity

The workflow for assessing the mutagenic potential of a chemical involves exposing a biological system (e.g., bacteria, cultured cells, or whole animals) to the compound and measuring the resulting genetic alterations.

Caption: Generalized workflow for a mutagenicity assay.

Chapter 3: A Precursor in Synthesis: The Generation of Diazomethane

Diazomethane (CH₂N₂) is an extremely useful, albeit hazardous, reagent in organic chemistry, primarily used for methylation of carboxylic acids and phenols. Historically, this compound was a common and convenient laboratory precursor for its small-scale generation.[7][12][13]

The reaction involves the base-catalyzed decomposition of NMU. When NMU is treated with a strong base like potassium hydroxide (KOH) in a two-phase system (e.g., ether and water), it decomposes to generate diazomethane, which co-distills with the ether solvent to provide an ethereal solution of the reagent.[13]

Caption: Synthesis of diazomethane from NMU.

Experimental Protocol: Laboratory-Scale Diazomethane Generation from NMU

WARNING: This procedure is historically significant but involves EXTREMELY HAZARDOUS materials. Diazomethane is toxic and explosive, and NMU is a potent carcinogen and is shock-sensitive.[7][13] This should only be performed by trained professionals with specialized equipment (e.g., clear-seal distillation apparatus, blast shield).

-

Apparatus Setup: Assemble a distillation apparatus with clear-seal joints specifically designed for diazomethane generation behind a blast shield in a fume hood. The receiving flask must be cooled in an ice-salt bath to approximately -10°C.

-

Reaction Mixture: In the distillation flask, place a solution of 6 g of potassium hydroxide in 10 mL of water. Cool this solution in an ice bath to below 5°C. Add 35 mL of diethyl ether.

-

Addition of NMU: In a separate flask, dissolve 2 g of this compound in approximately 25 mL of diethyl ether.

-

Generation and Distillation: Slowly add the NMU-ether solution to the stirred, cold KOH solution in the distillation flask. Gently warm the flask in a water bath to about 50°C. The yellow diazomethane will co-distill with the ether.

-

Collection: Collect the yellow ethereal solution of diazomethane in the cooled receiving flask. Do not distill to dryness, as this greatly increases the risk of explosion.

-

Use: The resulting solution should be used immediately for subsequent chemical reactions. It should not be stored.

Chapter 4: The Decline and Legacy

The very properties that made NMU a powerful research tool—its high reactivity and potent biological activity—are also the source of its significant hazards. NMU is recognized as a potent carcinogen, mutagen, and teratogen.[7][14] Furthermore, it is thermally unstable and can be shock-sensitive, posing an explosion risk, a danger compounded in the synthesis of the equally explosive diazomethane.[7]

These severe safety concerns led to a significant decline in its use. Safer alternatives have been developed and are now standard practice:

-

For Carcinogenesis: Other chemical inducers or sophisticated genetic engineering techniques are now more common for creating animal models of cancer.

-

For Diazomethane Synthesis: N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and, more recently, (trimethylsilyl)diazomethane have largely replaced NMU as safer precursors.[15]

Despite its obsolescence in most modern laboratories, the legacy of NMU is undeniable. Decades of research using this compound yielded foundational insights into the chemical basis of carcinogenesis, the mechanisms of DNA mutation and repair, and the development of animal models that are still relevant today. It stands as a powerful reminder of the dual nature of chemical tools and the continuous drive for safer, more effective methods in scientific discovery.

Mandatory Safety and Handling Procedures

Handling this compound requires strict adherence to safety protocols to minimize the extreme risks of exposure and physical hazard.

-

Designated Area: All work with NMU, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biosafety cabinet.[10][11]

-

Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical safety goggles, and double nitrile gloves.[10][11] Ensure no skin is exposed between the glove and the lab coat sleeve.

-

Spill and Decontamination: For minor spills, absorb the material with absorbent pads. Decontaminate the area and all equipment with a freshly prepared solution, such as 10% sodium thiosulfate and 1% sodium hydroxide, and allow it to sit for at least 24 hours before final cleaning.[10]

-

Waste Disposal: All solid waste (gloves, pads, etc.) and unused chemical must be collected as hazardous waste.[10] Needles and syringes must be disposed of in a designated sharps container for incineration.[10]

-

Animal Handling: Cages and bedding from animals treated with NMU are considered hazardous for at least 3 days post-administration and must be handled with appropriate PPE and disposed of as hazardous waste.[11] Cage cards must be clearly labeled with the chemical hazard.[10]

References

- 1. N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 8. epa.gov [epa.gov]

- 9. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. unthealth.edu [unthealth.edu]

- 11. Request Rejected [safety.net.technion.ac.il]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. nj.gov [nj.gov]

- 15. scielo.br [scielo.br]

A Technical Guide to the Laboratory-Scale Synthesis of Diazomethane from N-Nitroso-N-methylurethane

Executive Summary

Diazomethane (CH₂N₂) is an exceptionally versatile yet notoriously hazardous C1 synthon in organic synthesis, valued for its utility in methylation of carboxylic acids and phenols, cyclopropanation of alkenes, and in the Arndt-Eistert homologation.[1][2] Its high reactivity, toxicity, and explosive nature necessitate meticulous handling and specialized generation protocols.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis of diazomethane from the precursor N-Nitroso-N-methylurethane. The focus is on elucidating the underlying chemical principles, providing a self-validating and safety-conscious experimental protocol, and ensuring that researchers can confidently and safely generate this reagent for immediate use. We will detail the reaction mechanism, apparatus setup, step-by-step procedure, and critical safety and disposal measures.

Uncompromising Safety: A Prerequisite for Handling Diazomethane

WARNING: Diazomethane is a highly toxic, carcinogenic, and dangerously explosive substance.[3][5][6] Its preparation and handling should only be undertaken by trained personnel in a well-ventilated chemical fume hood, behind a blast shield.[7][8] Under no circumstances should ethereal solutions of diazomethane be stored for extended periods.[3][7] Generate only the amount required for immediate consumption.

Key Hazards:

-

Explosion Risk: Gaseous diazomethane and its concentrated solutions can detonate violently.[3] Explosions can be initiated by sharp or rough surfaces (e.g., ground-glass joints, scratched flasks, metal spatulas), direct sunlight or strong artificial light, heat (above 100°C), and contact with certain metals (alkali metals, calcium sulfate).[5][9][10]

-

Extreme Toxicity: Inhalation can cause severe irritation to the respiratory tract, leading to symptoms resembling asthma, which can be fatal.[3][11] It is a suspected human carcinogen.[9][12]

-

Precursor Hazard: The precursor, this compound, is also a hazardous agent, acting as a strong irritant and potential carcinogen.[6][13]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles in combination with a full-face shield.[7][11]

-

Hand Protection: Double gloving is recommended.[7] Use butyl rubber or Viton gloves for primary protection over a standard nitrile glove.[3]

-

Body Protection: A flame-retardant laboratory coat.[11]

-

Shielding: All operations must be conducted behind a certified blast shield.[7]

The Chemical Foundation: Mechanism of Formation

The synthesis of diazomethane from this compound is a base-catalyzed elimination reaction. The process relies on the deprotonation of the urethane nitrogen, followed by a rearrangement and subsequent elimination of ethyl carbonate and a hydroxide ion to yield the diazonium intermediate, which then decomposes to diazomethane.

The key mechanistic steps are as follows:

-

Deprotonation: A strong base, typically potassium hydroxide (KOH), abstracts the acidic proton from the nitrogen atom of the N-methyl group.

-

Rearrangement & Elimination: The resulting anion undergoes an intramolecular rearrangement. The N-nitroso group facilitates the cleavage of the N-C bond, leading to the formation of a methyldiazonium ion and an ethyl carbonate anion.

-

Formation of Diazomethane: The highly unstable methyldiazonium ion is deprotonated by a hydroxide ion to yield diazomethane (CH₂N₂) and water.

This reaction is typically performed in a biphasic system with an organic solvent like diethyl ether, which serves two purposes: it acts as a solvent for the this compound and, due to its low boiling point, it co-distills with the generated diazomethane, allowing for its safe collection in a receiving flask.[10][14]

Caption: Base-catalyzed mechanism for diazomethane generation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures and is designed for the safe, small-scale generation of an ethereal solution of diazomethane.[14][15] The use of specialized, clear-seal or fire-polished glassware is mandatory to eliminate the explosion hazard associated with ground-glass joints.[3][10]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| This compound | ~20-40 g (Specific amount depends on desired yield) | Diazomethane precursor |

| Potassium Hydroxide (KOH) | ~10-20 g | Base catalyst |

| Diethyl Ether (anhydrous) | ~250-500 mL | Reaction solvent and co-distillate |

| Water (distilled) | ~15-30 mL | Solvent for KOH |

| Apparatus | ||

| Distillation Flask (2-neck) | 500 mL, with clear-seal joints or fire-polished openings | Reaction vessel |

| Dropping Funnel | 250 mL, with pressure-equalizing arm and clear-seal joint | Controlled addition of precursor |

| Efficient Condenser | Clear-seal joints | Condensation of ether/diazomethane vapor |

| Receiving Flask (Erlenmeyer) | 500 mL | Collection of distillate |

| Ice-Salt Bath | Large enough for receiving flask | Cools receiver to trap volatile product |

| Water Bath | For heating the distillation flask | Provides gentle, controlled heating |

| Magnetic Stirrer & Stir Bar | Teflon-coated | Ensures smooth mixing and prevents bumping |

| Blast Shield | Certified | MANDATORY physical protection |

Experimental Workflow Diagram

Caption: Recommended apparatus for safe diazomethane generation.

Step-by-Step Synthesis Procedure

-

Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram within a chemical fume hood and behind a blast shield. Ensure all glassware is free of scratches and has been fire-polished. Do not use ground-glass joints.[10]

-

Prepare Base Solution: In the 500 mL distillation flask, dissolve potassium hydroxide (e.g., 10 g) in water (e.g., 15 mL). Once dissolved and cooled, add 50 mL of 95% ethanol and 50 mL of diethyl ether.[10] Place the Teflon-coated stir bar in the flask and begin gentle stirring.

-

Prepare Precursor Solution: In a separate flask, dissolve this compound (e.g., 43 g) in approximately 200 mL of diethyl ether. Transfer this solution to the dropping funnel.

-

Setup Collection: Place the receiving flask in a large ice-salt bath to ensure it is thoroughly chilled (below 0°C). The adapter from the condenser should dip below the surface of a small amount of ether (~40 mL) already placed in the receiving flask to trap the incoming gas.[14]

-

Initiate Reaction: Gently heat the water bath surrounding the distillation flask to 60–65°C.[10]

-

Generate Diazomethane: Begin adding the this compound solution from the dropping funnel to the rapidly stirred, warm KOH solution. The addition should be slow and controlled, at a rate that matches the rate of distillation.[15] A characteristic golden-yellow color will appear in the reaction flask and the distillate.

-

Co-distillation: Continue the addition over 45-60 minutes. The diazomethane will co-distill with the ether. The process is complete when the distillate condensing in the apparatus becomes colorless.[14]

-

Completion: Once the addition is complete and the distillate is clear, turn off the heat and allow the apparatus to cool. Do not distill the reaction mixture to dryness under any circumstances.[14] The receiving flask now contains a golden-yellow ethereal solution of diazomethane. The yield is typically in the range of 60-70%.[14]

Handling and Concentration Determination

The ethereal diazomethane solution should be used immediately.[3] If concentration analysis is required, it can be performed by titrating a small aliquot with a known excess of benzoic acid in ether at 0°C.[14] The disappearance of the yellow color indicates the endpoint, and the remaining benzoic acid can be back-titrated with a standard alkali solution.[14]

Decontamination and Waste Disposal

Proper quenching of residual diazomethane is a critical safety step.

-

Reaction Quenching: To quench any excess diazomethane in your reaction vessel after your intended use, add acetic acid dropwise until the yellow color disappears and nitrogen gas evolution ceases.[7][8] The diazomethane is converted to the harmless methyl acetate.

-

Apparatus and Waste Quenching: The residual solution in the distillation flask must also be neutralized. Cool the flask in an ice bath and slowly add acetic acid until the yellow color is gone.[7] All quenched solutions can then be disposed of as standard hazardous chemical waste according to institutional guidelines.[3]

Conclusion

The synthesis of diazomethane from this compound is a well-established but hazardous procedure that remains indispensable for certain transformations in drug discovery and organic synthesis. Its successful and safe execution hinges not on complex chemistry, but on an unwavering commitment to a rigorous safety protocol. By understanding the chemical mechanism, employing specialized apparatus, and adhering strictly to the procedural and disposal guidelines outlined in this document, researchers can effectively harness the synthetic power of diazomethane while mitigating its inherent risks. The principles of controlled addition, gentle heating, and immediate use are the cornerstones of a self-validating and safe synthesis.

References

- 1. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. Diazomethane - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. Carcinogenic action of diazomethane and of nitroso-n-methyl urethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. research.uga.edu [research.uga.edu]

- 12. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Chemistry and Biological Activity of N-Nitroso-N-methylurethane: A Technical Guide

This guide provides an in-depth technical overview of N-Nitroso-N-methylurethane (NMU), a compound of significant interest to researchers in organic chemistry and toxicology. We will delve into its nomenclature, chemical properties, historical application in the synthesis of diazomethane, and its well-documented role as a potent carcinogen through DNA alkylation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of NMU's characteristics and safe handling.

Nomenclature and Synonyms: A Compound of Many Names

This compound is identified by the CAS Number 615-53-2 .[1][2] Due to its historical and widespread use in various research contexts, it has acquired numerous synonyms and alternative names. This can often be a source of confusion, and a clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.

The systematic IUPAC name for this compound is ethyl N-methyl-N-nitrosocarbamate .[3] However, it is more commonly known by a variety of other names, which are summarized in the table below for easy reference.

| Synonym | Source/Reference |

| N-Methyl-N-nitrosourethane | PubChem[3], TCI Chemicals |

| Methylnitrosourethane | PubChem[3], OEHHA |

| Nitrosomethylurethane | PubChem[3] |

| Carbamic acid, N-methyl-N-nitroso-, ethyl ester | CymitQuimica[4], SIELC Technologies[2] |

| Ethyl N-methyl-N-nitrosocarbamate | CymitQuimica[4], TCI Chemicals[5] |

| Ethyl N-methylnitrosocarbamate | CymitQuimica[4], PubChem[3] |

| N-Ethoxycarbonyl-N-methylnitrosamine | TCI Chemicals[5] |

| MNU / MNUN | OEHHA[1] |

| NMUT | OEHHA[1] |

| NSC 2860 | CymitQuimica[4], PubChem[3] |

| RCRA waste number U178 | PubChem[3], SIELC Technologies[2] |

Chemical and Physical Properties

This compound is a yellow, oily liquid.[6] It is unstable and sensitive to light, with the potential for spontaneous decomposition, especially when heated.[3] Its stability in aqueous solutions is highly dependent on pH, decomposing more rapidly under alkaline conditions.[3] This decomposition is the basis for its use in generating diazomethane.

| Property | Value |

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 66 °C at 13 mmHg |

| Storage Temperature | Refrigerated (0-10°C) |

Generation of Diazomethane: A Historical Perspective and Protocol

Historically, this compound was a common laboratory reagent for the synthesis of diazomethane, a versatile methylating agent. However, due to the extreme toxicity and explosive nature of both the precursor and the product, this procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield. Safer alternatives for diazomethane generation are now more commonly used.

The fundamental principle behind this synthesis is the base-catalyzed decomposition of this compound. The reaction proceeds via an elimination mechanism, yielding diazomethane, ethanol, and carbonate.

Caption: Base-catalyzed decomposition of this compound to diazomethane.

Experimental Protocol: Generation of an Ethereal Solution of Diazomethane

This protocol is adapted from established methods for the generation of diazomethane from N-nitroso compounds. Extreme caution is advised.

Materials:

-

This compound

-

Diethyl ether (anhydrous)

-

Potassium hydroxide (KOH)

-

Ice bath

-

Distillation apparatus with a flame-polished glass joint

-

Receiving flask cooled in an ice-salt bath

Procedure:

-

In a round-bottomed flask, prepare a solution of potassium hydroxide in a suitable solvent (e.g., 50% aqueous KOH).

-

Cool the flask in an ice bath to 5°C.

-

Add a solution of this compound in diethyl ether to the cooled KOH solution, with gentle swirling.

-

Fit the flask with a distillation apparatus. The receiving flask should contain a small amount of diethyl ether and be cooled in an ice-salt bath.

-

Gently warm the reaction flask in a water bath to no more than 50°C.

-

The yellow ethereal solution of diazomethane will co-distill with the ether.

-

Collect the distillate until it becomes colorless. Do not distill to dryness.

-

The resulting ethereal solution of diazomethane should be used immediately and not stored.

Mechanism of Carcinogenesis: DNA Alkylation

This compound is a potent carcinogen, and its mechanism of action is well-understood to be through the alkylation of DNA.[7] This process does not require metabolic activation, meaning it is a direct-acting carcinogen. The electrophilic methyldiazonium ion, generated from the decomposition of this compound, is the ultimate carcinogenic species.

This highly reactive intermediate readily attacks nucleophilic sites on DNA bases, with a particular affinity for the N7 and O6 positions of guanine. The alkylation at the O6 position of guanine is considered to be a particularly pro-mutagenic lesion, as it can lead to mispairing with thymine instead of cytosine during DNA replication. This results in a G:C to A:T transition mutation, which can activate oncogenes or inactivate tumor suppressor genes, ultimately leading to carcinogenesis.

Caption: The carcinogenic mechanism of this compound via DNA alkylation.

Safety and Handling

This compound is a highly toxic and carcinogenic compound and must be handled with extreme caution. It is classified as a probable human carcinogen. Exposure can occur through inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A lab coat is mandatory.

-

Respiratory Protection: Work in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.

-

Do not heat the compound unless as part of a carefully controlled reaction, as it can decompose explosively.

-

Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids and bases.

Disposal:

-

All waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.

References

An In-depth Technical Guide to the Safe Handling and Management of N-Nitroso-N-methylurea (NMU)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Risks of N-Nitroso-N-methylurea

N-Nitroso-N-methylurea (NMU), a potent and direct-acting alkylating agent, is a valuable tool in experimental oncology and mutagenesis studies.[1][2] Its utility, however, is intrinsically linked to its high reactivity and significant biological hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of NMU, grounded in the principles of proactive risk mitigation and procedural validation. As a Senior Application Scientist, the following protocols and explanations are designed to instill a culture of safety and scientific integrity within your laboratory. The core philosophy of this guide is not merely to present a list of rules, but to explain the causality behind them, empowering researchers to make informed decisions that ensure their safety and the integrity of their work.

Section 1: The Chemical and Toxicological Profile of NMU

A thorough understanding of a chemical's properties is the foundation of its safe handling. NMU is a pale yellow, crystalline solid that is sensitive to light and moisture.[1] Its hazardous nature stems from its ability to act as a powerful methylating agent, transferring a methyl group to nucleophilic sites on critical biomolecules like DNA.[2][3]

Physicochemical and Stability Data

The stability of NMU is a critical factor in its handling and storage. It is known to be unstable at temperatures above 20°C and can be shock-sensitive.[2] Its decomposition is significantly influenced by pH, with a dramatically shorter half-life in alkaline conditions. This property is exploited in some decontamination procedures.

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃O₂ | [1] |

| Molecular Weight | 103.08 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 124 °C (decomposes) | [4] |

| Oral LD50 (Rat) | 110 mg/kg | [1][5] |

| Subcutaneous LD50 (Hamster) | 50-110 mg/kg | [1] |

| Half-life in aqueous solution (20°C) | pH 4.0: 125 hours | [4] |

| pH 6.0: 24 hours | [4] | |

| pH 7.0: 1.2 hours | [4][6] | |

| pH 8.0: 0.1 hours | [4] | |

| pH 9.0: 0.03 hours | [4] | |

| Solubility | Soluble in DMSO (125 mg/mL) | [3] |

Toxicological Summary: A Potent Carcinogen, Mutagen, and Teratogen

NMU is classified as a probable human carcinogen (Group B2) by the EPA.[1][7] There are no established permissible exposure limits (PELs) from OSHA, NIOSH, or ACGIH, which underscores the principle that all exposure to this compound should be minimized to the lowest possible level.[8]

-

Carcinogenicity: NMU is a well-documented carcinogen in numerous animal models, inducing tumors in a wide range of organs, including the brain, spinal cord, stomach, and kidneys.[1][7]

-

Mutagenicity: Its mechanism of action involves the alkylation of DNA, leading to AT:GC transition mutations.[2] This genotoxic activity is the basis for its use in mutagenesis research.

-

Teratogenicity: NMU is also a known teratogen, capable of causing developmental defects.[2]

-

Acute Effects: Short-term exposure in humans can cause dermatitis.[7] Other reported symptoms of exposure include nausea, vomiting, and skin and eye irritation.[9]

Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)